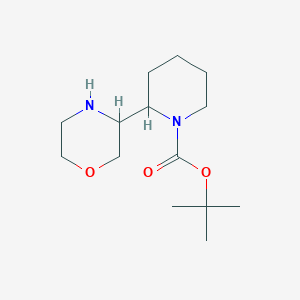

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXGCQWGBYRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Applications of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures has become a cornerstone of successful drug design. Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate represents a highly privileged, sp3-rich diamine building block. By fusing a Boc-protected piperidine ring with a morpholine moiety, this scaffold offers unique conformational constraints, tunable physicochemical properties, and orthogonal synthetic handles. This whitepaper provides an in-depth technical analysis of its molecular architecture, pharmacological utility, and validated experimental workflows for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural logic of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is rooted in its dual-heterocycle design. The piperidine ring serves as a robust, conformationally flexible core, while the morpholine substituent introduces both a hydrogen-bond acceptor (oxygen) and a reactive secondary amine.

The tert-butoxycarbonyl (Boc) group is strategically employed on the piperidine nitrogen to provide orthogonal protection. This allows chemists to selectively functionalize the morpholine nitrogen (via SNAr, alkylation, or reductive amination) without cross-reactivity. Commercially, this building block is frequently isolated and utilized as a (CAS: 2624117-92-4) to enhance shelf stability and prevent atmospheric oxidation of the secondary amine.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the free base, which dictate its behavior in both synthetic and biological environments.

| Property | Value | Mechanistic Significance |

| Molecular Formula | C14H26N2O3 | High sp3 carbon fraction (Fsp3) improves clinical success rates. |

| Molecular Weight | 270.37 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5. |

| CAS Number (HCl Salt) | 2624117-92-4 | Standardized registry for the stable hydrochloride form. |

| Hydrogen Bond Donors | 1 | Located at the morpholine nitrogen; critical for target binding. |

| Hydrogen Bond Acceptors | 4 | Enhances aqueous solubility and kinase hinge-region binding. |

| Predicted LogP | ~1.8 | Optimal lipophilicity for passive membrane permeability. |

Pharmacophore Utility & Medicinal Chemistry Relevance

The piperidine-morpholine motif is not merely a structural novelty; it is a rationally designed pharmacophore. The incorporation of the morpholine ring actively enhances aqueous solubility and establishes critical hydrogen-bonding networks within the solvent-exposed regions of target proteins.

This specific scaffold is highly prevalent in the development of ATP-competitive kinase inhibitors. For instance, recent structural-activity relationship (SAR) studies have highlighted the efficacy of for targeted cancer therapy. The morpholine oxygen frequently engages in critical interactions with the hinge region of the kinase domain, while the piperidine core projects substituents into the specificity pockets. Furthermore, this dual-heterocycle system has demonstrated significant efficacy in metabolic disease modulation, serving as a core framework for .

Fig 1. Mechanism of mTOR inhibition by morpholine-piperidine derivatives.

Analytical Characterization & Validation Protocols

To ensure scientific integrity before initiating complex syntheses, the building block must be rigorously validated. We employ a self-validating analytical system:

-

LC-MS Profiling: Electrospray ionization (ESI) of Boc-protected amines often yields complex spectra due to in-source fragmentation. While the intact [M+H]+ peak at m/z 271 is expected, the protocol dictates actively scanning for the characteristic loss of the tert-butyl cation (-56 Da, yielding m/z 215) or the entire Boc group (-100 Da, yielding m/z 171).

-

1H NMR Verification: The defining signature of this compound is an intense 9H singlet at approximately δ 1.40–1.45 ppm (in CDCl3 or DMSO-d6), corresponding to the tert-butyl group. The morpholine and piperidine protons present as a complex multiplet system between δ 2.50 and 3.80 ppm.

Experimental Workflows: Deprotection and Amide Coupling

The following protocol details the transformation of the Boc-protected building block into a functionalized amide, a standard procedure in synthesizing kinase inhibitors.

Causality in Reagent Selection

For Boc deprotection, 4M HCl in dioxane is strictly prioritized over Trifluoroacetic acid (TFA). The causality behind this choice is twofold: first, the resulting hydrochloride salt directly precipitates from the ethereal solvent, allowing for isolation via simple vacuum filtration. Second, it avoids the generation of highly hygroscopic TFA salts, which retain water and complicate the stoichiometry and basicity requirements of the subsequent amide coupling step. For the coupling phase, HATU is selected over EDC/HOBt due to its superior efficiency in activating carboxylic acids for reaction with sterically hindered secondary amines (such as the piperidine nitrogen).

Step-by-Step Methodology

Phase 1: Acidic Cleavage (Boc Deprotection)

-

Suspend tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

-

Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

-

Remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Self-Validating QC Step: Aliquot 10 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the m/z 271 peak is entirely replaced by the free amine peak at m/z 171.

-

Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter to isolate the intermediate amine hydrochloride salt as a white solid.

Phase 2: Amide Coupling

-

In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to activate the acid. Stir for 15 minutes.

-

Add the isolated amine hydrochloride salt (1.0 eq) from Phase 1 to the activated mixture.

-

Stir at room temperature for 4–6 hours.

-

Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4 , and concentrate for column chromatography.

Fig 2. Standard synthetic workflow for Boc-deprotection and amide coupling.

Conclusion

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a highly strategic building block that bridges the gap between synthetic tractability and pharmacological efficacy. By leveraging its orthogonal protecting group strategy and exploiting the sp3-rich conformational profile of the morpholine-piperidine scaffold, researchers can efficiently generate high-quality libraries of kinase inhibitors and metabolic modulators. Strict adherence to the self-validating analytical and synthetic protocols outlined herein ensures high-fidelity execution in drug discovery pipelines.

References

-

Dey, R., et al. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Cancers, 17(5), 759. Available at:[Link]

-

Zolotareva, et al. (2024). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Molecules, 29(13), 3043. Available at:[Link]

An In-Depth Technical Guide to Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to its prevalence and stability, this guide will focus on the commercially available hydrochloride salt (CAS No. 2624117-92-4), while also addressing the properties and preparation of the free base.

Core Identifiers and Chemical Properties

The accurate identification of a chemical entity is paramount for research and development. While the free base form, tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, is the parent compound, it is the hydrochloride salt that is more commonly encountered in commerce and literature.

| Identifier | Value | Source |

| Chemical Name | tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride | MilliporeSigma[1] |

| CAS Number | 2624117-92-4 | MilliporeSigma[1] |

| Molecular Formula | C₁₄H₂₇ClN₂O₃ | MilliporeSigma[1] |

| Molecular Weight | 306.83 g/mol | MilliporeSigma[1] |

| InChI Key | NRFVUHAOZDTEGX-UHFFFAOYSA-N | MilliporeSigma[1] |

| Synonyms | tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride | MilliporeSigma[1] |

It is important to note that a distinct CAS number for the free base has not been prominently identified in major chemical databases, suggesting it is often generated in situ from the hydrochloride salt for immediate use in subsequent reactions.

Synthesis and Manufacturing

The synthesis of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate and its congeners relies on established methodologies in heterocyclic chemistry. The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, enhancing the stability of the piperidine ring and enabling selective modifications.

A general and robust method for the N-Boc protection of piperidine derivatives involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure is widely adopted for its high efficiency and mild reaction conditions.

General Protocol for N-Boc Protection of Piperidines:

-

Dissolution: Dissolve the piperidine starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or a weaker base such as sodium bicarbonate (NaHCO₃), to the solution. The base scavenges the acidic byproduct generated during the reaction.

-

Boc₂O Addition: Introduce di-tert-butyl dicarbonate (Boc₂O), usually in a slight excess (1.1-1.3 equivalents), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The synthesis of the specific 2-(morpholin-3-yl)piperidine scaffold can be achieved through multi-step synthetic routes, often starting from readily available chiral precursors like L-glutamic acid. These routes may involve key steps such as esterification, Boc-protection, reduction, tosylation, and cyclization to construct the desired heterocyclic system.

Applications in Drug Discovery and Development

Heterocyclic compounds, particularly those containing piperidine and morpholine motifs, are privileged structures in medicinal chemistry. They are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protected piperidine allows for further functionalization, while the morpholine moiety can influence solubility, metabolic stability, and target engagement.

While specific applications of this particular isomer are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting a wide range of diseases. The development of novel chemical entities for use in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies is a critical part of the drug development process, and radiolabeled versions of such building blocks can be instrumental in these investigations[2].

Experimental Protocols

Protocol for the Conversion of the Hydrochloride Salt to the Free Base

For many synthetic applications, the free base of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is required. This can be readily achieved by neutralizing the hydrochloride salt with a suitable base.

Materials:

-

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., 1M NaOH)

-

Dichloromethane (DCM) or ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the hydrochloride salt in a minimal amount of water or a mixture of water and an organic solvent like DCM.

-

Carefully add a saturated aqueous solution of NaHCO₃ dropwise while stirring until the solution becomes basic (test with pH paper). Effervescence (release of CO₂) will be observed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which should be used promptly or stored under an inert atmosphere.

Data Visualization

Workflow for Boc-Protection and Deprotection

The following diagram illustrates the fundamental workflow of protecting a piperidine nitrogen with a Boc group and its subsequent removal, a common sequence in the utilization of compounds like tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate.

Caption: General workflow for the protection and deprotection of a piperidine nitrogen atom.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation[3].

Conclusion

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, primarily available as its hydrochloride salt, is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its constituent piperidine and morpholine rings are key pharmacophores that can be strategically employed to optimize the properties of lead compounds. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and development.

References

-

NextSDS. tert-butyl 3-(morpholin-3-yl)piperidine-1-carboxylate — Chemical Substance Information. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. PMC. [Link]

Sources

Literature review on substituted morpholin-yl-piperidines

An In-depth Technical Guide on Substituted Morpholin-yl-piperidines: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The confluence of piperidine and morpholine rings within a single molecular architecture gives rise to the substituted morpholin-yl-piperidine scaffold, a privileged structure in modern medicinal chemistry. This guide offers a comprehensive exploration for researchers, scientists, and drug development professionals into the synthesis, structure-activity relationships (SAR), and mechanisms of action of this versatile chemical class. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the modulation of key signaling pathways in therapeutic areas such as oncology and metabolic diseases. Through a synthesis of field-proven insights and authoritative data, this document serves as a technical resource for harnessing the full potential of morpholin-yl-piperidine derivatives in drug discovery.

The Morpholin-yl-piperidine Scaffold: A Privileged Combination

The strategic design of new chemical entities often relies on the use of heterocyclic scaffolds that are known to confer favorable pharmacological properties.[1] Piperidine and morpholine are two such six-membered heterocyclic rings that are ubiquitous in both natural products and synthetic drugs.[2][3]

The Individual Merits of Piperidine and Morpholine

The piperidine ring is a cornerstone in drug production, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and for improving the pharmacokinetic profile of a molecule.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, analgesic, and antipsychotic effects.[1]

The morpholine moiety is also a versatile building block in organic synthesis.[2][4] The inclusion of an oxygen atom in the ring reduces the basicity of the nitrogen atom compared to piperidine and can enhance metabolic stability.[5][6] This feature, along with its potential to improve water solubility and membrane permeability, makes morpholine a valuable component in designing drugs, particularly for central nervous system (CNS) targets.[6][7]

Rationale for Combining the Two Moieties

Fusing these two "privileged" fragments into a single morpholin-yl-piperidine core creates a scaffold with a unique blend of physicochemical properties. This combination allows for fine-tuning of lipophilicity, basicity, and metabolic stability, which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The resulting compounds often exhibit enhanced biological activity and improved pharmacokinetics compared to their single-heterocycle counterparts.[1][5]

A Broad Therapeutic Landscape

Derivatives of the morpholin-yl-piperidine scaffold have been investigated across a wide spectrum of diseases. They have shown significant promise as anticancer agents by modulating critical cell signaling pathways, as antidiabetic agents by inhibiting key metabolic enzymes, and as CNS-active compounds for treating neurological disorders.[8]

Synthetic Strategies and Methodologies

The construction of the morpholin-yl-piperidine core can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution of a reactive morpholine precursor with piperidine.

Core Synthesis via Nucleophilic Substitution

A highly plausible and efficient route to synthesize a foundational compound like 2-Piperidin-1-ylmethyl-morpholine involves a multi-step process starting from a readily available morpholine precursor.[9] The causality behind this approach is the controlled, sequential installation of the necessary functional groups to facilitate the final coupling reaction.

Experimental Protocol: Synthesis of 2-Piperidin-1-ylmethyl-morpholine[10]

This protocol is a self-validating system, incorporating in-process checks (TLC) and final characterization to ensure the identity and purity of the product.

Step 1: N-Boc Protection of 2-(Hydroxymethyl)morpholine

-

Rationale: The Boc (tert-butyloxycarbonyl) group is used to protect the morpholine nitrogen. This prevents it from interfering with the subsequent chlorination step, ensuring that the reaction occurs selectively at the hydroxyl group.

-

Materials: 2-(Hydroxymethyl)morpholine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize any acidic byproducts.

-

Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Slowly add a solution of Boc₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(hydroxymethyl)morpholine.

-

Step 2: Chlorination of the Hydroxyl Group

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride using an agent like thionyl chloride (SOCl₂) creates a reactive electrophile (2-(chloromethyl)morpholine) ready for nucleophilic attack.[9]

-

Materials: N-Boc-2-(hydroxymethyl)morpholine, Thionyl chloride (SOCl₂), DCM.

-

Procedure:

-

Dissolve the product from Step 1 in DCM and cool to 0 °C.

-

Add thionyl chloride (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Monitor by TLC.

-

Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer, and concentrate to obtain crude N-Boc-2-(chloromethyl)morpholine.

-

Step 3: Nucleophilic Substitution with Piperidine

-

Rationale: This is the key bond-forming step. The nitrogen atom of piperidine acts as a nucleophile, displacing the chloride from the morpholine intermediate. Potassium carbonate is used as a base to facilitate the reaction.[9]

-

Materials: N-Boc-2-(chloromethyl)morpholine, Piperidine, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure:

-

To a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Monitor by TLC. After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate to get the crude N-Boc protected product.

-

Step 4: Deprotection of the N-Boc Group

-

Rationale: The final step is to remove the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[9]

-

Materials: Crude product from Step 3, Trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

Dissolve the crude material in DCM and add TFA (3.0 eq) at 0 °C.

-

Stir for 2-4 hours at room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by column chromatography to obtain pure 2-Piperidin-1-ylmethyl-morpholine.

-

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Piperidin-1-ylmethyl-morpholine.

Quantitative Data for Key Compounds

| Compound Name | Formula | MW ( g/mol ) | Appearance | Yield (%) | Characterization |

| N-Boc-2-(hydroxymethyl)morpholine | C₁₀H₁₉NO₄ | 217.26 | Colorless oil | 85-95 | ¹H NMR, ¹³C NMR, MS consistent with structure |

| N-Boc-2-(chloromethyl)morpholine | C₁₀H₁₈ClNO₃ | 235.71 | Pale yellow oil | 75-85 | ¹H NMR, ¹³C NMR consistent with structure |

| 2-Piperidin-1-ylmethyl-morpholine | C₁₀H₂₀N₂O | 184.28 | Colorless to pale yellow oil | 60-70 (after purification) | ¹H NMR, ¹³C NMR, MS consistent with structure |

| Data is representative and based on typical reaction outcomes.[9] |

Structure-Activity Relationship (SAR) Analysis

The biological potency of morpholin-yl-piperidine derivatives is intrinsically linked to their chemical architecture.[10] Subtle modifications to the core structure, including the nature and position of substituents, can dramatically alter their activity and selectivity.

Case Study: Anticancer Activity

In the context of cancer therapeutics, morpholin-yl-piperidine moieties are often appended to larger heterocyclic systems like quinoxalines or tetrahydroquinolines to enhance their potency.[7][11][12]

-

Influence of the Heterocyclic Core: A study on 2-(benzimidazol-2-yl)quinoxalines showed that replacing an N-methylpiperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the entire molecular construct.[12]

-

Impact of Substituents: In a series of morpholine-substituted tetrahydroquinoline derivatives, the incorporation of highly electron-withdrawing groups, such as two trifluoromethyl groups on a benzamide moiety, significantly enhanced the cytotoxicity against multiple cancer cell lines.[7] This suggests that modulating the electronic properties of the molecule is a key strategy for improving potency.

SAR Data for Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds, demonstrating key SAR trends.

| Compound ID | Core Scaffold | Key Substituents | Cell Line | IC₅₀ (µM) | Reference |

| 10e | Tetrahydroquinoline | 3,5-bis(trifluoromethyl)benzamide, Morpholine | A549 (Lung) | 0.033 | [7] |

| 10h | Tetrahydroquinoline | 4-methoxybenzamide, Morpholine | MCF-7 (Breast) | 0.087 | [7] |

| 13dc/14dc | Benzimidazolylquinoxaline | Piperidine | A549 (Lung) | 26.3 | [12] |

| 13dd/14dd | Benzimidazolylquinoxaline | Morpholine | Multiple | Inactive | [12] |

Logical Relationship Diagram for SAR

Caption: Key factors influencing the structure-activity relationship.

Mechanisms of Action and Key Signaling Pathways

Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design.

Targeting Cancer: PI3K/Akt/mTOR Pathway Inhibition

A significant number of piperidine-morpholine derivatives have been shown to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[10] By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell proliferation and induce programmed cell death (apoptosis).[10][13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Piperidine Scaffold: A Cornerstone in the Discovery and Development of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and clinically successful pharmaceuticals underscores its significance as a "privileged scaffold."[3] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-based compounds, from fundamental synthetic strategies to their diverse pharmacological applications and the intricate structure-activity relationships that govern their therapeutic efficacy. We will delve into the causality behind key experimental choices, present detailed protocols for essential synthetic and analytical methodologies, and utilize visualizations to clarify complex pathways and workflows. This guide is intended to serve as an authoritative resource for professionals engaged in the design and development of the next generation of piperidine-containing therapeutics.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The enduring success of the piperidine ring in drug discovery can be attributed to its unique combination of structural and physicochemical properties.[2][4] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[2] Furthermore, the basicity of the nitrogen atom, which is typically protonated at physiological pH, facilitates the formation of crucial ionic bonds with receptor active sites and can enhance aqueous solubility.[2][5]

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These include, but are not limited to:

-

Central Nervous System (CNS) Disorders: The ability of many piperidine-containing compounds to cross the blood-brain barrier has made this scaffold a cornerstone in the development of drugs for neurological and psychiatric conditions.[2] Notable examples include the antipsychotic haloperidol, the ADHD medication methylphenidate (Ritalin), and the Alzheimer's disease therapeutic donepezil (Aricept).[5]

-

Pain Management: The piperidine core is a key structural feature in many synthetic opioids, such as meperidine and the highly potent fentanyl and its analogs.[2][5] These drugs exert their analgesic effects by acting as agonists at μ-opioid receptors.[2]

-

Cancer: Synthetic piperidines have emerged as a promising class of anticancer agents that target various hallmarks of cancer, including uncontrolled cell proliferation and apoptosis evasion.[2][6] For instance, some piperidine derivatives have been designed as inhibitors of heat shock protein 70 (HSP70), a potential target in cancer therapy.[7]

-

Infectious Diseases: The piperidine scaffold is present in drugs targeting a range of infectious agents. This includes antiviral agents, such as CCR5 antagonists that inhibit HIV-1 entry into cells, and antiparasitic drugs like halofuginone.[6][8]

-

Diabetes: The anti-diabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a piperidine moiety.[9]

The following diagram illustrates the diverse therapeutic applications of piperidine-based drugs.

Caption: Diverse therapeutic applications of the piperidine scaffold.

Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of the piperidine core is a fundamental undertaking in organic synthesis, with a variety of methods developed to access this important heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach typically employs transition metal catalysts, such as rhodium, ruthenium, or palladium, under a hydrogen atmosphere.[1] However, the aromaticity of the pyridine ring often necessitates forcing reaction conditions, including high pressures and temperatures.[1]

General Protocol for Catalytic Hydrogenation of Pyridine

Objective: To reduce a pyridine derivative to the corresponding piperidine.

Materials:

-

Pyridine derivative

-

Heterogeneous catalyst (e.g., 5% Ru/C or 10% Pd/C)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

High-pressure autoclave/hydrogenator

Procedure:

-

Charge a high-pressure autoclave with the pyridine derivative and a suitable solvent.

-

Carefully add the catalyst (typically 1-10 mol% loading).

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen), followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.

-

Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation, crystallization, or chromatography as needed.

Causality Behind Experimental Choices: The choice of catalyst and solvent can significantly impact the efficiency and selectivity of the hydrogenation. For example, rhodium catalysts are often more active than palladium or platinum for pyridine reduction. The use of acidic solvents like acetic acid can sometimes facilitate the reaction by protonating the pyridine nitrogen, making it more susceptible to reduction.

The following workflow diagram illustrates the general process of piperidine synthesis via pyridine hydrogenation.

Caption: General workflow for piperidine synthesis via catalytic hydrogenation.

Modern Synthetic Methodologies

Beyond classical hydrogenation, modern organic synthesis has provided a plethora of elegant and efficient methods for constructing the piperidine ring, often with excellent control over stereochemistry. These include:

-

Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent route to highly functionalized piperidine derivatives.[1]

-

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a powerful strategy for forming the piperidine ring.[1]

-

Alkene Cyclization: Oxidative amination of non-activated alkenes, often catalyzed by transition metals like gold or palladium, allows for the formation of substituted piperidines.[10]

-

Asymmetric Synthesis: The demand for enantiomerically pure piperidine derivatives has spurred the development of numerous asymmetric synthetic methods.[1]

Structure-Activity Relationship (SAR) Studies: Tailoring Piperidines for Therapeutic Efficacy

The development of potent and selective piperidine-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR).[3] SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.

Piperidine-Based Opioid Receptor Modulators

The piperidine scaffold is central to the design of potent analgesics that target opioid receptors.[3] Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds while minimizing adverse effects.

| Compound | µ-Opioid Receptor Ki (nM) | Reference |

| Meperidine | >100 | [3] |

| Fentanyl | 1-100 | [3] |

| Sufentanil | <1 | [3] |

General SAR Observations for Opioid Receptor Modulators:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. For many potent opioids, a small alkyl group like methyl or a phenethyl group is optimal.

-

4-Position Substitution: The substituent at the 4-position of the piperidine ring significantly influences potency and receptor selectivity. An axial orientation of this substituent is often preferred for high affinity.

-

Ester and Amide Moieties: The presence of an ester or amide group at the 4-position is a common feature in many synthetic opioids.

Piperidine-Based CCR5 Antagonists for HIV-1 Inhibition

The chemokine receptor 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making it an attractive target for antiviral therapy.[11] SAR studies on 4,4-disubstituted piperidines have led to the discovery of potent CCR5 antagonists.

| Compound | CCR5 Binding pIC50 | HIV-1 Inhibition pIC50 |

| Compound 64 | 8.30 | 7.80 |

| Compound 68 | 9.00 | 7.84 |

| Data from[11] |

General SAR Observations for CCR5 Antagonists:

-

Piperidine Core: The piperidine ring serves as a central scaffold to orient the key pharmacophoric groups necessary for binding to the CCR5 receptor.[3]

-

4,4-Disubstitution: The presence of two substituents at the 4-position of the piperidine ring is a common feature of potent CCR5 antagonists.

-

Amide and Carbamate Moieties: Modifications to amide and carbamate groups attached to the piperidine scaffold have been shown to significantly impact binding affinity and antiviral potency.[11]

The following diagram illustrates a simplified SAR model for a piperidine-based compound, highlighting key interaction points with a biological target.

Caption: Simplified Structure-Activity Relationship (SAR) model.

Future Directions and Conclusion

The piperidine scaffold remains a highly valuable and versatile component in modern medicinal chemistry.[1] The continuous evolution of synthetic methodologies, particularly in the realms of asymmetric catalysis and C-H functionalization, is expanding the accessible chemical space for piperidine-containing compounds.[1] A thorough understanding of the synthesis, reactivity, and SAR of this privileged heterocycle is essential for drug discovery professionals aiming to design and develop the next generation of innovative therapeutics.[1][2] The future of piperidine-based drug discovery will likely involve the exploration of novel and more complex piperidine architectures, including spirocyclic systems, to address challenging biological targets and overcome existing therapeutic limitations.[4][12]

References

- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement | Journal of Medicinal Chemistry - ACS Publications.

- The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

- Piperidine Ring: Significance and symbolism.

- Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - Ingenta Connect.

- Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed.

- A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.

- Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed - NIH.

- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Spirocyclic Piperidines in Drug Discovery - PharmaBlock.

- Classes of Piperidine-Based Drugs - ResearchGate.

- Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1 | Journal of Medicinal Chemistry - ACS Publications.

- Research progress on piperidine-containing compounds as agrochemicals.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

Application Notes and Protocols: Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite having weak binding affinities, demonstrate high "ligand efficiency"—a measure of binding energy per heavy atom.[2][3] These initial "hits" serve as efficient starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5][6]

This application note details the strategic use of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate , a fragment that combines two "privileged" heterocyclic scaffolds: morpholine and piperidine. The piperidine ring is a ubiquitous motif in clinically approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles (ADME), and provide vectors for exploring chemical space in three dimensions.[7][8][9][10] Similarly, the morpholine moiety is frequently employed in medicinal chemistry for its favorable metabolic properties, its ability to act as a hydrogen bond acceptor, and its contribution to desirable drug-like characteristics such as improved solubility and reduced pKa.[11][12][13][14][15]

The combination of these two scaffolds in a single, conformationally-rich fragment presents a compelling starting point for FBDD campaigns. The stereochemistry and three-dimensional shape of this fragment allow for a more thorough exploration of protein binding pockets compared to the flat, aromatic compounds that often dominate fragment libraries.[16] The Boc-protecting group on the piperidine nitrogen offers a readily available handle for synthetic elaboration, a crucial feature for the fragment-to-lead evolution process.[17]

This document provides a comprehensive guide for researchers, outlining the properties of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate and providing detailed, field-proven protocols for its application in a typical FBDD workflow, from primary screening to hit validation and lead optimization.

Physicochemical Properties and Handling

A thorough understanding of a fragment's properties is critical for designing effective screening experiments. Below is a summary of key information for Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

| Property | Value | Source / Notes |

| IUPAC Name | tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate | - |

| CAS Number | 2624117-92-4 (hydrochloride salt) | |

| Molecular Formula | C₁₄H₂₆N₂O₃ | |

| Molecular Weight | 270.37 g/mol | Calculated |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited. | Based on typical properties of Boc-protected amines. |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | General laboratory practice. |

| Safety | May cause skin, eye, and respiratory irritation. Wear appropriate PPE. | [4][5] |

Experimental Design: An Integrated FBDD Workflow

The successful application of any fragment requires a multi-faceted approach, using orthogonal biophysical techniques to identify and validate true binding events. This section outlines a robust workflow for screening Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

Caption: Integrated workflow for an FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.

Causality: The objective is to rapidly identify fragments that bind to the target protein immobilized on a sensor chip. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU). This method is chosen for its high throughput and sensitivity to the weak interactions typical of fragments.

Step-by-Step Methodology:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Immobilize the target protein to the desired density (typically 8,000-12,000 RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

-

A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

-

-

Fragment Preparation:

-

Prepare a stock solution of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate at 100 mM in 100% DMSO.

-

Create a dilution series (e.g., 500 µM, 250 µM, 125 µM) in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). The final DMSO concentration must be precisely matched between samples and the running buffer to avoid false positives.

-

-

SPR Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Include buffer-only (blank) injections periodically for double referencing.

-

Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Process the raw data by subtracting the reference flow cell signal and the blank injection signals.

-

Analyze the steady-state binding responses to determine if a binding event occurred. A concentration-dependent response is a key indicator of a specific interaction.

-

For confirmed hits, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to estimate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Protocol 2: Orthogonal Hit Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events and is considered a gold standard for FBDD. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for screening.

Causality: This protocol serves as an independent, orthogonal method to confirm hits from the primary SPR screen, reducing the likelihood of false positives. STD NMR works by irradiating the protein and observing the transfer of saturation to a binding ligand. Only molecules that bind to the protein will receive this saturation and show a signal in the difference spectrum, providing unambiguous evidence of interaction.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, pH 7.4).

-

Prepare a stock solution of the fragment in a deuterated solvent (e.g., DMSO-d6).

-

Add the fragment to the protein solution to a final concentration of 100-500 µM (a 10-100 fold excess over the protein).

-

-

NMR Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein to serve as a reference.

-

Acquire STD NMR data on the protein-fragment mixture. This involves collecting two spectra:

-

On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

-

Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

-

-

The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

-

Signals appearing in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The absence of signals confirms a non-binder.

-

The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for the interaction (the binding epitope).

-

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the fragment bound to its target.[3] This structural information is invaluable for the subsequent fragment-to-lead optimization phase.

Causality: The goal is to directly visualize the binding mode of the fragment, identifying the specific amino acid residues it interacts with and the orientation it adopts in the binding site. This information is critical for designing synthetic modifications that can improve affinity and selectivity.[4][17]

Step-by-Step Methodology:

-

Protein Crystallization:

-

Obtain high-purity, stable protein.

-

Screen a wide range of crystallization conditions to obtain well-diffracting protein crystals. This is often the most significant bottleneck in the process.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer the pre-formed protein crystals into a solution containing a high concentration of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate (typically 1-25 mM, limited by solubility) for a defined period (minutes to hours).[3]

-

Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment. This is often used if soaking damages the crystals.

-

-

Cryo-protection and Data Collection:

-

Transfer the fragment-soaked or co-crystal into a cryo-protectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. High throughput has been greatly enabled by advances in robotics and powerful detectors.

-

-

Structure Determination and Analysis:

-

Process the diffraction data to obtain an electron density map.

-

Solve the protein structure using molecular replacement if a model is available.

-

Carefully examine the difference electron density map (Fo-Fc) for unmodeled density corresponding to the bound fragment.

-

Build the fragment into the density, refine the model, and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

-

Fragment-to-Lead Evolution: A Structure-Based Approach

Once the binding mode of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is confirmed, the next phase is to evolve this low-affinity hit into a high-potency lead compound. This is a creative, iterative process guided by the structural data.

Caption: Hypothetical binding mode and growth vectors.

Rationale for Elaboration:

-

Fragment Growing: This is the most common strategy for optimizing a fragment hit.[6] The crystal structure might reveal that the Boc-protected nitrogen of the piperidine ring points towards a solvent-exposed channel. This presents an ideal "growth vector." The Boc group can be removed, and the resulting secondary amine can be functionalized with a variety of chemical moieties designed to pick up additional interactions in an adjacent pocket, thereby increasing affinity.[17]

-

Fragment Linking: If screening identifies a second, distinct fragment that binds in a nearby pocket, the two fragments can be joined together with a chemical linker.[4][6] The structure of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate provides multiple potential attachment points for such a linker.

-

Structure-Activity Relationship (SAR) by Analogs: The morpholine and piperidine rings can be systematically modified. For example, substituents can be added to explore the steric and electronic requirements of the binding pocket. The stereochemistry of the fragment can also be explored by synthesizing and testing different diastereomers.

Conclusion

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate represents a high-quality starting point for Fragment-Based Drug Discovery campaigns. Its three-dimensional character and the inclusion of privileged medicinal chemistry scaffolds provide a strong foundation for identifying novel hits against challenging targets. By employing a rigorous and integrated workflow of sensitive biophysical techniques such as SPR and NMR for hit identification, followed by structural characterization via X-ray crystallography, researchers can effectively validate binding and generate the critical insights needed for successful fragment-to-lead optimization. The protocols and strategies outlined in this document provide a robust framework for leveraging this valuable fragment in modern drug discovery programs.

References

- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.

- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. (2014, August 10). National Institutes of Health.

- X-ray Crystallography Fragment Screening - Selvita. (n.d.). Selvita.

- Fragment-Based Lead Discovery Using X-ray Crystallography - ACS Publications. (2021, November 16). American Chemical Society.

- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. (n.d.). National Institutes of Health.

- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). SARomics.

- Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. (n.d.). Sygnature Discovery.

- Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024, July 1).

- CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books. (n.d.). Royal Society of Chemistry.

- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). National Institutes of Health.

- NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (2025, March 23). Creative Biostructure.

- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). National Institutes of Health.

- Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society.

- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (2022, February 17). Frontiers.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Semantic Scholar.

- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (n.d.). Thieme.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). National Institutes of Health.

- Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. (2026, March 6). IJSRT.

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19). MassBio.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). National Institutes of Health.

- Fragment Screening by Surface Plasmon Resonance - PMC. (2010, February 4). National Institutes of Health.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme.

- Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure.

- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9). Life Chemicals.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022, October 11). Royal Society of Chemistry.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.

- Fragment-to-Lead Medicinal Chemistry Publications in 2023. (2025, February 24). ACS Publications.

- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20). PharmaFeatures.

- Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021, August 31). News-Medical.net.

- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). American Chemical Society.

- Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7). Diva Portal.

- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Oxford Academic.

Sources

- 1. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. tert-butyl (2R)-2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10703805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. nextsds.com [nextsds.com]

- 6. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 [sigmaaldrich.com]

- 7. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 22061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. Tert-butyl 3-(morpholin-4-yl)piperidine-1-carboxylate - C14H26N2O3 | CSSB00010022613 [chem-space.com]

- 11. fishersci.com [fishersci.com]

- 12. tert-Butyl 3-((2-methoxyethyl)amino)piperidine-1-carboxylate | 887588-09-2 [sigmaaldrich.com]

- 13. aaronchem.com [aaronchem.com]

- 14. tert-butyl 4-(2-{3-[3-{[(3-methylbut-2-enoyl)amino]methyl}-4-(trifluoromethyl)phenyl]-1-[3-(morpholin-4-yl)propyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}-2-oxoethyl)piperidine-1-carboxylate | C38H53F3N6O5 | CID 131953443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nextsds.com [nextsds.com]

- 16. nextsds.com [nextsds.com]

- 17. nextsds.com [nextsds.com]

Application Note: N-Alkylation Strategies for 2-Morpholin-3-ylpiperidine Derivatives

Introduction & Strategic Overview

The 2-morpholin-3-ylpiperidine scaffold is a highly versatile, saturated bicyclic diamine system utilized in advanced drug discovery and molecular design. Because the molecule contains two secondary aliphatic amines—the piperidine nitrogen (position 1) and the morpholine nitrogen (position 4)—site-selective N-alkylation presents a significant synthetic challenge. Both nitrogens are situated adjacent to the C2-C3 inter-ring linkage, creating a sterically encumbered environment.

To achieve precise regiocontrol, this protocol assumes the use of an orthogonally protected intermediate (e.g., tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate), allowing targeted alkylation of the free secondary amine. We detail two field-proven methodologies:

-

Reductive Amination (Preferred): Utilizes sodium triacetoxyborohydride (STAB). This is the industry standard to prevent over-alkylation and tolerate sensitive functional groups[1].

-

Direct Alkylation: Utilizes alkyl halides and a mild base. Best reserved for sterically hindered electrophiles where iminium formation is unfavorable[2].

Mechanistic Insights & Causality

Why Reductive Amination is the Gold Standard

Direct alkylation of secondary amines with alkyl halides frequently suffers from polyalkylation, leading to unwanted quaternary ammonium salts[3]. Reductive amination circumvents this by forming an electrophilic iminium ion intermediate, which is subsequently reduced by hydride transfer[3].

-

Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity, superior chemoselectivity, and faster reaction kinetics in weakly acidic media.

-

Solvent Causality: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the optimal solvents. Reactions are generally faster in DCE than in THF because the slightly higher polarity and distinct solvation shell stabilize the transient iminium ion[1].

-

Acid Catalysis: The addition of 1-2 equivalents of acetic acid (AcOH) accelerates the dehydration of the hemiaminal to the iminium ion, which is critical for sterically hindered scaffolds like 2-morpholin-3-ylpiperidine[1].

Direct Alkylation Considerations

When reductive amination is not viable (e.g., lacking a stable aldehyde/ketone precursor), direct alkylation is employed. To mitigate over-alkylation, inorganic bases such as K₂CO₃ or Cs₂CO₃ are used in polar aprotic solvents (DMF or Acetonitrile)[4]. The limited solubility of these bases in organic solvents keeps the effective basicity low, favoring mono-alkylation of the secondary amine over quaternization[2].

Experimental Protocols

Protocol A: Reductive Amination via NaBH(OAc)₃ (STAB)

Reference Standard:

Materials:

-

Mono-protected 2-morpholin-3-ylpiperidine (1.0 equiv)

-

Aldehyde or Ketone (1.2 - 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

-

Imine/Iminium Formation: Dissolve the mono-protected 2-morpholin-3-ylpiperidine (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous DCE (5.0 mL) under an inert atmosphere (N₂ or Ar)[1].

-

Acidification: Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Stir at room temperature for 30–60 minutes to allow the pre-formation of the hemiaminal/iminium intermediate[1].

-

Self-Validation Checkpoint 1: A slight yellowing of the solution often occurs here, visually indicating successful iminium ion formation.

-

-

Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 mmol) portion-wise to control any mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC until the starting amine is consumed[1].

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride[5].

-

Self-Validation Checkpoint 2: Vigorous effervescence (H₂ gas evolution) must occur. This confirms that active hydride was still present and the reagent was not degraded by ambient moisture.

-

-

Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM/MeOH with 1% NH₄OH) to yield the pure N-alkylated product.

Protocol B: Direct N-Alkylation via Alkyl Halides

Reference Standard:

Materials:

-

Mono-protected 2-morpholin-3-ylpiperidine (1.0 equiv)

-

Alkyl halide (e.g., Alkyl bromide or iodide) (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask, suspend the mono-protected 2-morpholin-3-ylpiperidine (1.0 mmol) and finely powdered anhydrous K₂CO₃ (2.5 mmol) in anhydrous MeCN (5.0 mL)[6].

-

Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

-

Heating: Attach a reflux condenser and heat the mixture to 60–80 °C for 8–16 hours[6].

-

Self-Validation Checkpoint 1: The reaction mixture must remain a heterogeneous suspension. If the base dissolves completely, moisture has compromised the anhydrous environment.

-

Self-Validation Checkpoint 2: The accumulation of a fine white precipitate (potassium halide salt) serves as a visual indicator of successful nucleophilic substitution.

-

-

Monitoring: Track the reaction via LC-MS. If conversion stalls, an additional 0.2 equiv of the alkyl halide may be added. Avoid large excesses to prevent side reactions[6].

-

Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with EtOAc[6].

-

Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography[6].

Visualizations

Decision matrix for selecting the optimal N-alkylation strategy for diamine scaffolds.

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Quantitative Data & Method Comparison

The following table summarizes the key quantitative parameters and comparative metrics between the two protocols, aiding in experimental design:

| Parameter | Reductive Amination (STAB) | Direct Alkylation (Alkyl Halide) |

| Typical Yield | 75% – 95% | 50% – 80% |

| Reaction Time | 4 – 12 hours | 8 – 16 hours |

| Temperature | 0 °C to Room Temperature | 60 °C to 80 °C (Reflux) |

| Over-alkylation Risk | Very Low | Moderate to High |

| Optimal Solvent | DCE or DCM | MeCN or DMF |

| Equivalents of Electrophile | 1.2 – 1.5 (Aldehyde/Ketone) | 1.05 – 1.1 (Alkyl Halide) |

| Functional Group Tolerance | High (Tolerates esters, nitriles, amides) | Moderate (Base-sensitive groups may degrade) |

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

-

Title: Synthesis of secondary amines. Source: Tetrahedron, 2001, 57(36), 7785-7811. URL: [Link]

-

Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Source: Organic Letters, 1999, 1(12), 1893-1896. URL: [Link]

-

Title: Reductive amination in case of secondary amines. Source: Chemistry Stack Exchange (Mechanistic discussions & reagent causality). URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Analytical Protocols for the Purity Assessment of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

Introduction & Chemical Context

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a highly saturated, bicyclic scaffold representing a critical building block in modern drug discovery. Featuring a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the C2 position with a morpholin-3-yl moiety, this compound is frequently utilized to synthesize kinase inhibitors, GPCR ligands, and blood-brain barrier-permeable therapeutics.

From an analytical perspective, this molecule presents a triad of distinct challenges:

-

Optical Transparency : The lack of an extended conjugated π-system means the compound is virtually transparent to standard UV detection (>220 nm).

-

Acid Lability : The Boc protecting group is sensitive to strong acids, complicating the use of standard low-pH mobile phases[1].

-

Stereochemical Complexity : The adjacent stereocenters at the piperidine C2 and morpholine C3 positions yield four possible stereoisomers (two diastereomeric pairs of enantiomers) that require rigorous chiral resolution[2].

As a Senior Application Scientist, I have designed the following self-validating analytical framework to address these specific structural nuances, ensuring absolute confidence in chemical and stereoisomeric purity.

The Impurity Landscape: Causality and Origins

Understanding the causality behind impurity formation is the first step in designing a robust analytical method. Impurities in this compound are not random; they follow predictable mechanistic pathways driven by the molecule's structural vulnerabilities.

Primary degradation pathways affecting the chemical stability of the compound.

Table 1: Mechanistic Origins of Potential Impurities

| Impurity Type | Structural Origin | Causality / Mechanism | Primary Analytical Method |

| De-Boc Degradant | 2-morpholin-3-ylpiperidine | Cleavage of the Boc group due to exposure to strong acids (e.g., TFA) or prolonged thermal stress[1]. | RP-HPLC-CAD / LC-MS |

| Di-Boc Impurity | N,N'-di-Boc derivative | Over-reaction during synthesis where the morpholine secondary amine inadvertently reacts with Boc-anhydride. | RP-HPLC-CAD / LC-MS |

| N-Oxide | Morpholine N-oxide | Oxidation of the morpholine nitrogen upon exposure to atmospheric oxygen or residual peroxides in solvents. | LC-MS (ESI+) |

| Stereoisomers | Epimers / Enantiomers | Incomplete stereocontrol during synthesis or post-synthetic epimerization of the saturated heterocycles[2]. | Chiral HPLC |

| Residual Solvents | Volatile Organics | Incomplete drying of process solvents (e.g., DMF, DCM, Hexane). | GC-HS |

Analytical Strategy: A Self-Validating System

To establish a trustworthy purity profile, no single analytical technique is sufficient. We must employ an orthogonal, self-validating system where the limitations of one detector are compensated by the strengths of another. Because the compound lacks a strong chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) replaces UV as the primary quantitative tool[3].

Logical framework for the comprehensive purity assessment of the target compound.

Table 2: Comparative Analytical Techniques for Purity Assessment

| Technique | Primary Purpose | Strengths | Limitations |

| RP-HPLC-CAD | Main Assay & Organic Impurities | Universal detection independent of chromophores; highly quantitative. | Requires volatile mobile phases; gradient baseline shifts. |

| LC-MS (ESI+) | Identity & Impurity Profiling | Provides exact mass data; confirms Boc-group presence via fragmentation[4]. | Poor for absolute quantitation due to ionization bias. |

| Chiral HPLC | Enantiomeric Excess (ee) | Resolves all 4 stereoisomers. | Method development is highly empirical. |

| GC-HS | Residual Solvents | Excellent sensitivity for volatile process impurities[5]. | Compound is thermally labile; cannot be injected directly. |

Detailed Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific system suitability standards and diagnostic fragmentation checks, the methods continuously prove their own accuracy.

Protocol A: Chemical Purity by RP-HPLC-CAD

Causality Note: 0.1% Trifluoroacetic acid (TFA) is deliberately avoided. Extended residence times in a TFA-based mobile phase can induce artifactual de-Boc degradation on-column[1]. We substitute this with 0.1% Formic Acid, which provides necessary protonation for peak shape while preserving the carbamate linkage[4].

1. Instrumentation & Materials:

-

HPLC system equipped with a Charged Aerosol Detector (CAD) and a secondary UV detector (set to 210 nm).

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). The hybrid silica withstands slightly basic to mildly acidic conditions.

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

3. Chromatographic Conditions:

-